molecular formula C10H11NO B097837 1-(1,3-Dihydroisoindol-2-yl)ethanone CAS No. 18913-38-7

1-(1,3-Dihydroisoindol-2-yl)ethanone

Cat. No. B097837
CAS RN: 18913-38-7
M. Wt: 161.2 g/mol
InChI Key: FPULJIHNWKBSCZ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 1-(1,3-Dihydroisoindol-2-yl)ethanone

The compound 1-(1,3-Dihydroisoindol-2-yl)ethanone does not directly appear in the provided papers. However, the papers discuss various structurally related compounds, which can offer insights into the chemical class and potential reactivity of the compound . For instance, the first paper describes a novel cathinone derivative that was identified using advanced analytical techniques . Although the core structure differs, the methods used for identification and characterization could be relevant for studying 1-(1,3-Dihydroisoindol-2-yl)ethanone.

Synthesis Analysis

The synthesis of related compounds, such as the novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives, involves multi-step organic reactions, which may include the formation of the pyrazole ring followed by oximation and esterification . These methods could potentially be adapted for the synthesis of 1-(1,3-Dihydroisoindol-2-yl)ethanone by considering the specific functional groups and the desired substitution pattern on the isoindoline ring.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, including density functional theory (DFT) calculations . These studies provide detailed information on the geometrical parameters and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity of a molecule. Similar analyses could be applied to 1-(1,3-Dihydroisoindol-2-yl)ethanone to predict its molecular structure and properties.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 1-(1,3-Dihydroisoindol-2-yl)ethanone, but they do provide insights into the reactivity of structurally similar compounds. For example, the presence of a carbonyl group in these molecules suggests potential reactivity in nucleophilic addition or condensation reactions . Additionally, the presence of aromatic rings could imply susceptibility to electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied in the papers, such as their vibrational spectra and molecular electrostatic potential (MEP), have been thoroughly analyzed . These properties are influenced by the molecular structure and can affect the compound's behavior in different environments. For 1-(1,3-Dihydroisoindol-2-yl)ethanone, similar analyses would be required to determine its physical state, solubility, stability, and potential biological activity.

properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPULJIHNWKBSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

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